

Spectroscopic Profile of 1-Bromo-2-fluoro-4-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-iodobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromo-2-fluoro-4-iodobenzene** (CAS No. 136434-77-0). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this versatile halogenated aromatic building block. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

1-Bromo-2-fluoro-4-iodobenzene is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and materials for organic electronics. Its trifunctional nature, with three different halogen substituents on the benzene ring, allows for selective and sequential cross-coupling reactions, making it a valuable tool in modern synthetic chemistry. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-Bromo-2-fluoro-4-iodobenzene**. This information is critical for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ^1H , ^{13}C , and ^{19}F NMR data provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Bromo-2-fluoro-4-iodobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Aromatic CH
Data not available in search results	Data not available in search results	Data not available in search results	Aromatic CH
Data not available in search results	Data not available in search results	Data not available in search results	Aromatic CH

Table 2: ^{13}C NMR Spectroscopic Data for **1-Bromo-2-fluoro-4-iodobenzene**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C-I
Data not available in search results	C-Br
Data not available in search results	C-F
Data not available in search results	C-H
Data not available in search results	C-H
Data not available in search results	C-H

Table 3: ^{19}F NMR Spectroscopic Data for **1-Bromo-2-fluoro-4-iodobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results	Data not available in search results	Data not available in search results

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Key IR Absorption Bands for **1-Bromo-2-fluoro-4-iodobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	Data not available in search results	C-H stretch (aromatic)
Data not available in search results	Data not available in search results	C=C stretch (aromatic)
Data not available in search results	Data not available in search results	C-F stretch
Data not available in search results	Data not available in search results	C-Br stretch
Data not available in search results	Data not available in search results	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

Table 5: Mass Spectrometry Data for **1-Bromo-2-fluoro-4-iodobenzene**

m/z	Relative Intensity (%)	Assignment
Data not available in search results	Data not available in search results	[M] ⁺ (Molecular Ion)
Data not available in search results	Data not available in search results	[M-Br] ⁺
Data not available in search results	Data not available in search results	[M-I] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- **Sample Preparation:** A sample of **1-Bromo-2-fluoro-4-iodobenzene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
- **Instrumentation:** ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR:** Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- **¹³C NMR:** Spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **¹⁹F NMR:** Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

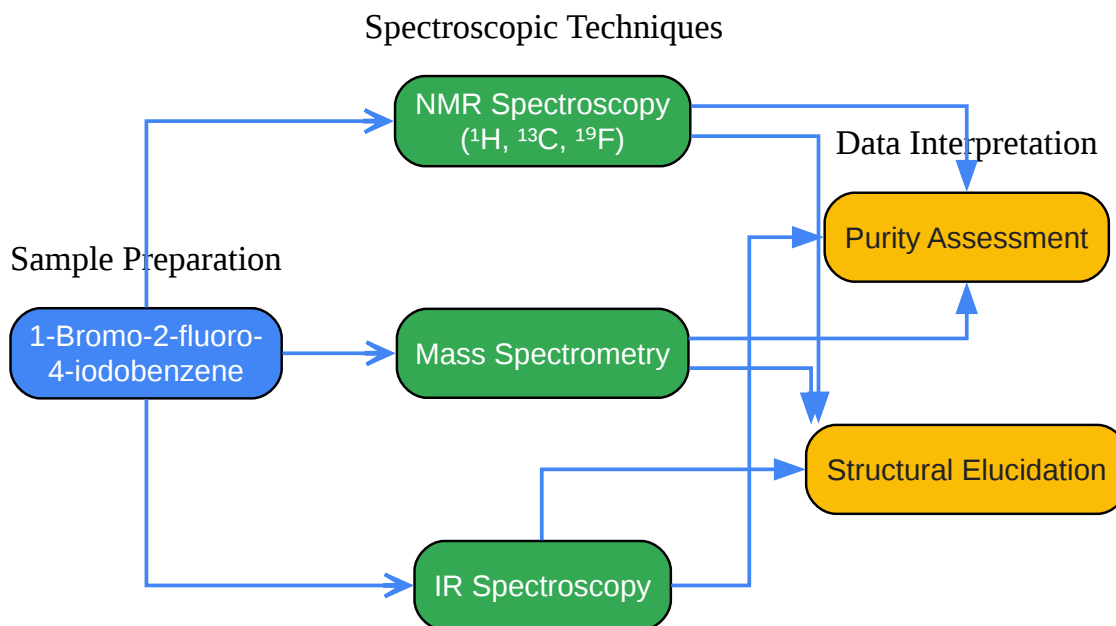
- **Sample Preparation:** For a solid sample, a small amount of **1-Bromo-2-fluoro-4-iodobenzene** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).
- **Ionization:** Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-Bromo-2-fluoro-4-iodobenzene**.



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Spectroscopic analysis workflow for **1-Bromo-2-fluoro-4-iodobenzene**.

This guide serves as a foundational resource for the spectroscopic characterization of **1-Bromo-2-fluoro-4-iodobenzene**. For more detailed information, researchers are encouraged to consult peer-reviewed scientific literature and spectral databases.

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